molecular formula C19H19N3O4S B11331634 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11331634
M. Wt: 385.4 g/mol
InChI Key: SWQBJWPDRAURIX-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,2,4-thiadiazole ring. The final step involves the acylation of the thiadiazole with 2-(2-methylphenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiadiazole derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the dimethoxyphenyl and methylphenoxy groups allows for specific interactions with biological macromolecules, leading to various biological effects. The thiadiazole ring can also participate in redox reactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O4S/c1-12-6-4-5-7-14(12)26-11-17(23)20-19-21-18(22-27-19)13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,21,22,23)

InChI Key

SWQBJWPDRAURIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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